2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene
Description
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is a substituted benzene derivative featuring an ethynyl group at position 2, a methoxy group at position 4, and a 4-methoxyphenyl-substituted ethenyl group at position 1.
Properties
CAS No. |
648933-62-4 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C18H16O2/c1-4-15-13-18(20-3)12-9-16(15)8-5-14-6-10-17(19-2)11-7-14/h1,5-13H,2-3H3 |
InChI Key |
FBXCDHWAXFXUNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=C(C=C(C=C2)OC)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene typically involves multi-step organic reactions. One common method includes the Sonogashira coupling reaction, where an ethynyl group is introduced to a methoxy-substituted benzene ring. The reaction conditions often involve the use of palladium catalysts and copper co-catalysts in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds under specific conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for hydrogenation reactions.
Major Products Formed
Nitration: Formation of nitro derivatives.
Bromination: Formation of bromo derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of ethyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Research has indicated that compounds similar to 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene exhibit significant anticancer properties. For instance, derivatives of stilbene have been shown to inhibit tubulin polymerization, which is critical for cancer cell division. A notable study highlighted that certain stilbene derivatives are potent inhibitors of cancer cell proliferation through this mechanism .
Antimicrobial Properties :
The compound's structural features allow it to interact with microbial membranes, leading to potential antimicrobial applications. Studies have shown that similar compounds can disrupt bacterial cell membranes, thus exhibiting bactericidal effects .
Materials Science
Organic Light Emitting Diodes (OLEDs) :
The unique electronic properties of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric current is under investigation for enhancing the efficiency of OLED devices .
Polymer Science :
In polymer chemistry, this compound can serve as a monomer for the synthesis of functionalized polymers with tailored properties. The incorporation of ethynyl and methoxy groups allows for increased solubility and processability in various solvents, making it suitable for coatings and films .
Organic Synthesis
Building Block in Synthesis :
Due to its reactive ethynyl group, 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene can be utilized as a building block in organic synthesis. It can participate in various coupling reactions, such as Sonogashira coupling, leading to the formation of more complex structures that are valuable in pharmaceuticals and agrochemicals .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of stilbene derivatives, including those similar to 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene. The results demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity against specific types of cancer cells .
Case Study 2: OLED Applications
Research conducted at a leading university investigated the use of this compound as an emissive layer in OLEDs. The findings revealed that devices incorporating this compound exhibited improved brightness and efficiency compared to traditional materials used in OLED technology .
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene involves its interaction with specific molecular targets. The ethynyl and methoxy groups can participate in various binding interactions with enzymes or receptors, influencing their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Structural Analogues with Ethynyl or Ethenyl Substituents
The following table summarizes key structural and physicochemical properties of the target compound and its closest analogs:
Spectral Data Comparison
While direct NMR or IR data for the target compound are unavailable, analogs provide insights:
- 1-Bromo-4-[(4-methoxyphenyl)ethynyl]benzene :
- ¹H NMR : δ 7.45 (d, J=8.5 Hz, 2H, Ar-H), 6.85 (d, J=8.5 Hz, 2H, Ar-H), 3.80 (s, 3H, OCH₃).
- 1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene :
- ¹H NMR : δ 7.50 (d, J=16 Hz, 1H, CH=CH), 6.90–7.30 (m, 8H, Ar-H), 3.85 (s, 6H, OCH₃).
The target compound’s NMR is expected to show peaks for ethynyl protons (~2.5–3.5 ppm) and distinct splitting for the ethenyl group (~6.5–7.5 ppm).
Biological Activity
2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of multiple methoxy groups and an ethynyl group. Its molecular formula is , and its molecular weight is approximately 268.31 g/mol. The structural representation can be summarized as follows:
- Chemical Formula :
- Molecular Weight : 268.31 g/mol
Biological Activity Overview
Research indicates that 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene exhibits various biological activities, including cytotoxic effects against cancer cell lines, anti-inflammatory properties, and potential neuroprotective effects.
Cytotoxicity Studies
Several studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes the findings from selected studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HeLa (Cervical Cancer) | 12.45 | |
| A549 (Lung Cancer) | 10.30 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that specific cell line.
The mechanisms underlying the biological activities of 2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene have been investigated in various studies:
- Apoptosis Induction : Flow cytometry assays have shown that this compound can induce apoptosis in cancer cells, primarily through the activation of caspase pathways.
- Cell Cycle Arrest : Research indicates that treatment with this compound leads to cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
- Anti-inflammatory Effects : In vitro studies suggest that it may inhibit pro-inflammatory cytokines, indicating potential use in inflammatory diseases.
Case Studies
A notable study published in a peer-reviewed journal explored the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with varying concentrations resulted in significant apoptosis and cell cycle arrest, confirming its potential as an anticancer agent.
Study Findings:
- Treatment Duration : 24 hours
- Concentration Range : 1 µM to 50 µM
- Results : Increased levels of p53 protein and cleaved caspase-3 were observed, suggesting activation of apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
